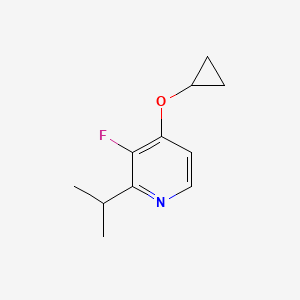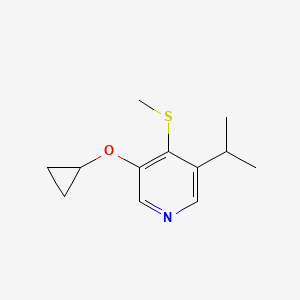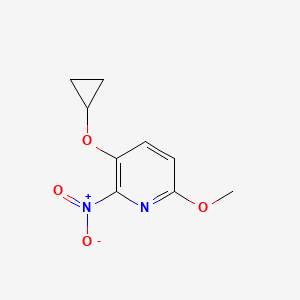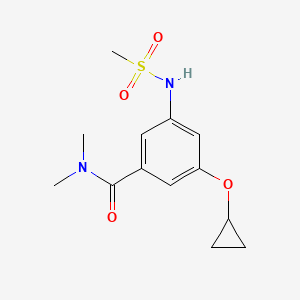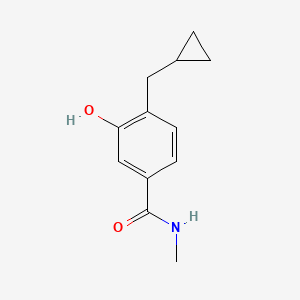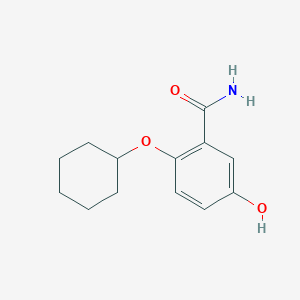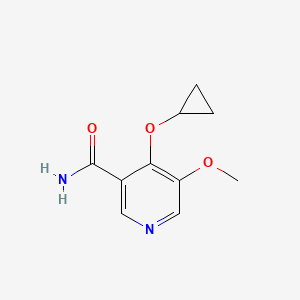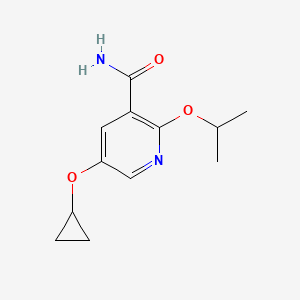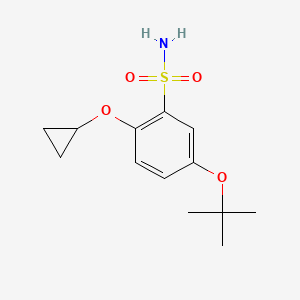
3-(Aminomethyl)-5-(cyclopropylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-(cyclopropylmethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features an aminomethyl group (-CH2NH2) and a cyclopropylmethyl group (-CH2C3H5) attached to the phenol ring, making it a unique and interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(cyclopropylmethyl)phenol typically involves multi-step organic reactions One common method is the alkylation of phenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in nucleophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methylphenol (m-Cresol): Similar structure but with a methyl group instead of the aminomethyl and cyclopropylmethyl groups.
4-(Aminomethyl)phenol: Similar structure but without the cyclopropylmethyl group.
5-(Cyclopropylmethyl)phenol: Similar structure but without the aminomethyl group.
Uniqueness: 3-(Aminomethyl)-5-(cyclopropylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-7-10-4-9(3-8-1-2-8)5-11(13)6-10/h4-6,8,13H,1-3,7,12H2 |
InChI-Schlüssel |
XJFFQUBQGNTDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC(=CC(=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



